Purine, 2,6-diamino-, sulfate, hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

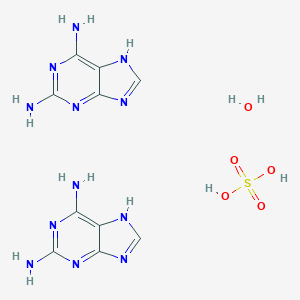

Purine, 2,6-diamino-, sulfate, hydrate is a chemical compound with the molecular formula C10H16N12O5S and a molecular weight of 416.376 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Purine, 2,6-diamino-, sulfate, hydrate can be synthesized through several methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid, followed by crystallization from water to obtain the hydrate form . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Purine, 2,6-diamino-, sulfate, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with halogenating agents, resulting in the replacement of amino groups with halogen atoms.

Major Products Formed: The major products formed from these reactions include various derivatives of purine, such as 2,6-diamino-8-hydroxypurine and halogenated purines .

Aplicaciones Científicas De Investigación

Purine, 2,6-diamino-, sulfate, hydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of purine, 2,6-diamino-, sulfate, hydrate involves its interaction with nucleic acids and enzymes. It acts as a substrate for enzymes such as xanthine oxidase, leading to the formation of oxidized derivatives . These interactions can affect the stability and function of nucleic acids, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

2,6-Diaminopurine: A closely related compound with similar chemical properties and applications.

Adenine: Another purine derivative that plays a key role in the structure of DNA and RNA.

Guanine: A purine base found in nucleic acids, similar in structure to 2,6-diaminopurine.

Uniqueness: Purine, 2,6-diamino-, sulfate, hydrate is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and interact with nucleic acids in a way that other purine derivatives may not. Its sulfate and hydrate forms also contribute to its unique properties and applications in various scientific fields .

Actividad Biológica

Purine, 2,6-diamino-, sulfate, hydrate is a purine derivative known for its significant biological activity. This compound has garnered interest due to its role as an inhibitor of nucleic acid synthesis and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological functions. The compound's molecular formula is C5H8N4O4S, indicating the presence of amino groups and a sulfate moiety which are crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of nucleic acid synthesis. It achieves this by interfering with the enzymatic processes involved in DNA and RNA replication. Specifically, it acts as an antagonist to enzymes such as DNA polymerase and RNA polymerase, thereby hindering the proliferation of cells that rely on these pathways for growth and replication .

Inhibition of Nucleic Acid Synthesis

Research indicates that this compound exhibits notable inhibitory effects on nucleic acid synthesis. This is particularly relevant in cancer research where uncontrolled cell division is a hallmark of tumor growth. Studies have shown that this compound can effectively reduce the viability of various cancer cell lines by disrupting their nucleic acid metabolism .

Antiviral Properties

In addition to its anticancer potential, this purine derivative has been investigated for its antiviral properties. It has shown efficacy against certain viral infections by inhibiting viral replication through similar mechanisms that affect cellular nucleic acid synthesis.

Study on Anticancer Activity

A study conducted by researchers exploring the effects of 2,6-diamino-purine derivatives found that these compounds significantly reduced cell viability in breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Antiviral Research

Another study focused on the antiviral activity of this compound against Herpes Simplex Virus (HSV). The results indicated a marked reduction in viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral DNA polymerase activity.

Data Summary

Propiedades

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCSVCLBFWLFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333698 |

Source

|

| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116295-72-8 |

Source

|

| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.